molecular formula C19H16BrN3O6S B11654665 [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

Katalognummer: B11654665
Molekulargewicht: 494.3 g/mol
InChI-Schlüssel: VMNBJKNBNIHETB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is a complex organic compound that features a bromine atom, a piperidine ring, and a dinitrobenzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperidine-1-carbothioyl group is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable thiocarbonyl donor. The final step involves the esterification of the phenyl group with 3,5-dinitrobenzoic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .

Wirkmechanismus

The mechanism of action of [4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The piperidine ring and dinitrobenzoate group can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity .

Eigenschaften

Molekularformel

C19H16BrN3O6S

Molekulargewicht

494.3 g/mol

IUPAC-Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C19H16BrN3O6S/c20-13-4-5-17(16(10-13)18(30)21-6-2-1-3-7-21)29-19(24)12-8-14(22(25)26)11-15(9-12)23(27)28/h4-5,8-11H,1-3,6-7H2

InChI-Schlüssel

VMNBJKNBNIHETB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.